1-Methyl-4-(2-nitrophenyl)piperidin-4-ol

描述

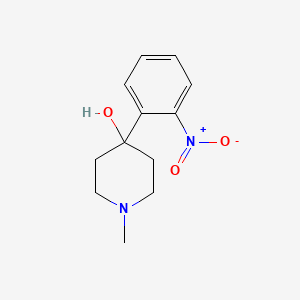

1-Methyl-4-(2-nitrophenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring, a methyl group at the 1-position, and a 2-nitrophenyl substituent at the 4-position. This compound is of interest due to its structural complexity, which combines an electron-withdrawing nitro group with a hydroxylated piperidine scaffold.

属性

CAS 编号 |

92926-55-1 |

|---|---|

分子式 |

C12H16N2O3 |

分子量 |

236.27 g/mol |

IUPAC 名称 |

1-methyl-4-(2-nitrophenyl)piperidin-4-ol |

InChI |

InChI=1S/C12H16N2O3/c1-13-8-6-12(15,7-9-13)10-4-2-3-5-11(10)14(16)17/h2-5,15H,6-9H2,1H3 |

InChI 键 |

ZQSBMOMQUUGFBI-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC(CC1)(C2=CC=CC=C2[N+](=O)[O-])O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Nitrophenyl Groups

- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol (CID 25918860): Structure: Contains a methoxy group at the 3-position and a nitro group at the 4-position of the phenyl ring. Applications: Positional isomerism (methoxy vs. nitro placement) may influence interactions with biological targets, such as enzymes or receptors .

1-(5-Nitropyridin-2-yl)piperidin-4-ol (CAS 353258-16-9):

Piperidin-4-ol Derivatives with Diverse Substituents

- LAS_52160953 (1-Methyl-4-((3,4,5-trimethylphenoxy)methyl)piperidin-4-ol): Structure: Includes a bulky 3,4,5-trimethylphenoxymethyl group. Functional Insights: Demonstrated strong binding affinity (−8.6 kcal/mol) to TgAPN2, forming hydrogen bonds with Tyr914 and hydrophobic contacts with residues like Asp920 and Leu1372. The target compound’s 2-nitrophenyl group may exhibit weaker hydrophobic interactions but stronger electronic effects due to the nitro group .

1-(4-Trifluoromethyl-phenyl)piperidin-4-ol :

- 1-Methyl-4-(2-methylpropyl)piperidin-4-ol (CID 23395567): Structure: Aliphatic 2-methylpropyl substituent.

Pharmacological and Biochemical Comparisons

Receptor Binding and Selectivity

- Dopamine D2 Receptor Ligands (e.g., ((1H-indol-3-yl)methyl)piperidin-4-ol analogs): These compounds exhibit moderate-to-high affinity for D2 receptors, acting as antagonists. The target compound’s nitro group may reduce affinity due to steric hindrance or electronic effects but could enhance selectivity for non-dopaminergic targets .

Metabolic and Physicochemical Properties

- Electron-Withdrawing Effects : The nitro group in the target compound increases acidity of the hydroxyl group (pKa reduction), enhancing solubility in polar solvents compared to methyl- or methoxy-substituted analogues.

- Stability : Nitro groups are generally resistant to metabolic degradation but may undergo reduction in vivo, unlike trifluoromethyl or aliphatic substituents .

Data Tables

Table 1: Structural and Binding Comparison of Selected Piperidin-4-ol Derivatives

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| This compound | 1.8 | ~0.5 | Moderate (Nitro reduction) |

| 1-Methyl-4-(2-methylpropyl)piperidin-4-ol | 2.3 | ~1.2 | High |

| LAS_52160953 | 3.1 | ~0.1 | Low (Bulky groups) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。